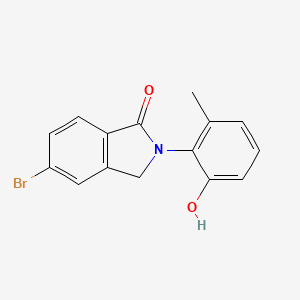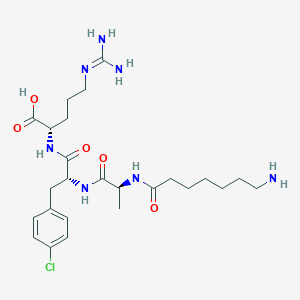
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of functional groups to prevent unwanted reactions. Key steps include:
Protection of the amino group: Using reagents like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Formation of peptide bonds: Employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: Removing the protective groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Requires specific catalysts or conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the amino group may yield nitro derivatives, while reduction of carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Arginine, N-(7-amino-1-oxoheptyl)-O-(phenylmethyl)-L-seryl-D-alanyl-
- L-Arginine, N-(7-amino-1-oxoheptyl)-3-cyclohexyl-L-alanyl-N-methylglycyl-L-leucyl-5-phenyl-D-norvalyl-
Uniqueness
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
646031-08-5 |
|---|---|
Formule moléculaire |
C25H40ClN7O5 |
Poids moléculaire |
554.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H40ClN7O5/c1-16(31-21(34)8-4-2-3-5-13-27)22(35)33-20(15-17-9-11-18(26)12-10-17)23(36)32-19(24(37)38)7-6-14-30-25(28)29/h9-12,16,19-20H,2-8,13-15,27H2,1H3,(H,31,34)(H,32,36)(H,33,35)(H,37,38)(H4,28,29,30)/t16-,19-,20+/m0/s1 |
Clé InChI |
ZTOTYKCUQCGSQQ-FFZOFVMBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN |
SMILES canonique |
CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


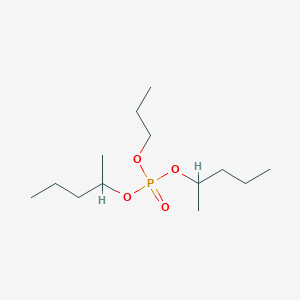

![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)


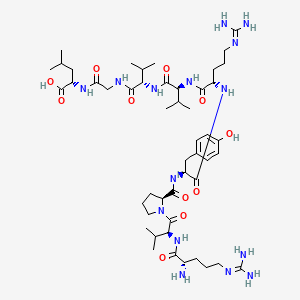
![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
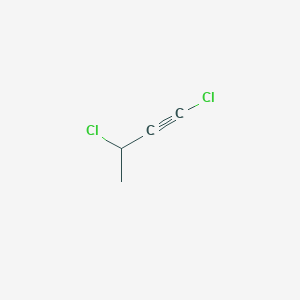
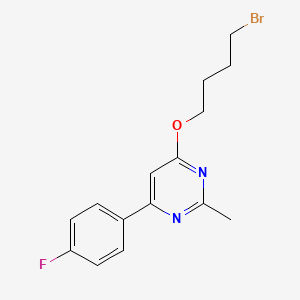
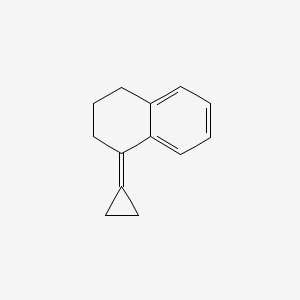
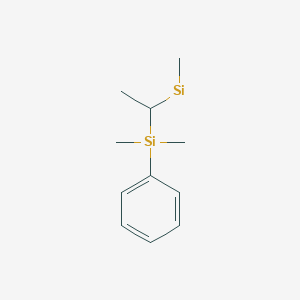
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
